molecular formula C10H9ClF3NO2 B1425552 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine CAS No. 1259966-92-1

3-Chloro-4-(trifluoromethyl)-DL-phenylalanine

Cat. No.: B1425552
CAS No.: 1259966-92-1
M. Wt: 267.63 g/mol
InChI Key: GCHIBFDCLZYKFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-(trifluoromethyl)-DL-phenylalanine is a synthetic amino acid derivative characterized by the presence of a chlorine atom and a trifluoromethyl group on the phenyl ring of phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine typically involves the following steps:

  • Chlorination: The starting material, DL-phenylalanine, undergoes chlorination to introduce the chlorine atom at the 3-position of the phenyl ring.

  • Trifluoromethylation: The chlorinated phenylalanine is then subjected to trifluoromethylation to introduce the trifluoromethyl group at the 4-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form the corresponding amine oxide.

  • Reduction: The compound can be reduced to remove the chlorine atom or the trifluoromethyl group.

  • Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) and potassium iodide (KI) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of amine oxides.

  • Reduction: Formation of dechlorinated or defluorinated derivatives.

  • Substitution: Formation of various substituted phenylalanine derivatives.

Scientific Research Applications

3-Chloro-4-(trifluoromethyl)-DL-phenylalanine has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound can be used to study protein interactions and enzyme activities due to its structural similarity to natural amino acids.

  • Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The chlorine atom can form hydrogen bonds with biological targets, influencing the compound's binding affinity and activity.

Comparison with Similar Compounds

3-Chloro-4-(trifluoromethyl)-DL-phenylalanine is unique due to its combination of chlorine and trifluoromethyl groups on the phenyl ring. Similar compounds include:

  • DL-phenylalanine: The parent compound without any substituents.

  • 3-Chloro-DL-phenylalanine: Contains only the chlorine atom.

  • 4-(Trifluoromethyl)-DL-phenylalanine: Contains only the trifluoromethyl group.

Properties

IUPAC Name

2-amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO2/c11-7-3-5(4-8(15)9(16)17)1-2-6(7)10(12,13)14/h1-3,8H,4,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHIBFDCLZYKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-(trifluoromethyl)-DL-phenylalanine
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-(trifluoromethyl)-DL-phenylalanine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-Chloro-4-(trifluoromethyl)-DL-phenylalanine
Reactant of Route 4
3-Chloro-4-(trifluoromethyl)-DL-phenylalanine
Reactant of Route 5
Reactant of Route 5
3-Chloro-4-(trifluoromethyl)-DL-phenylalanine
Reactant of Route 6
3-Chloro-4-(trifluoromethyl)-DL-phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.